2-Dechloroethylifosfamide
説明
2-Dechloroethylifosfamide, also known as 2-DCF, is an organophosphate compound commonly used in scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohol, and has a melting point of 107-108°C. 2-DCF is an important tool for biochemical and physiological studies, as it has been used to study the mechanism of action of organophosphates, as well as the biochemical and physiological effects of these compounds.
科学的研究の応用
Mass Spectrometry Quantification : 2-Dechloroethylifosfamide is utilized as a standard in mass spectrometry for quantifying dechloroethylation in the pharmacokinetics of cyclophosphamide and ifosfamide (Springer, Colvin, & Ludeman, 2014).
Neurotoxic Side-Effects : Exposure to 2- and 3-dechloroethylifosfamide is linked with orientational disorder, a neurotoxic side effect (Kerbusch et al., 2001).
Quantitation in Plasma : The substance has been quantified in plasma, along with other metabolites of ifosfamide, in studies aimed at understanding the drug's metabolism (Wang & Chan, 1995).
Urinary Metabolites : It is a known human urinary compound, and its degradation products have been detected in urine samples from patients treated with ifosfamide (Martino et al., 1992).
Drug Excretion Study : A study found that this compound accounted for a significant portion of the total cumulative drug excretion of ifosfamide over 24 hours (Gilard et al., 2004).
Enantioselective Detection : An enantioselective LC/MS/MS method was developed to detect 2- and 3-dechloroethylifosfamide metabolites in plasma samples from pediatric oncology patients (Aleksa, Nava-Ocampo, & Koren, 2009).
Influence on Pharmacokinetics : The duration of ifosfamide infusion affects the exposure to this compound (Kerbusch, Mathôt, & Keizer, 2001).
作用機序
Target of Action
2-Dechloroethylifosfamide is a metabolite of the antitumor, alkylating drug Ifosfamide . It is part of the compound class known as oxazaphosphorines . The primary targets of this compound are likely to be similar to those of Ifosfamide, which is used in chemotherapy for the treatment of various cancers .
Mode of Action
Ifosfamide requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . As an alkylating agent, it is likely that this compound also interacts with its targets by transferring an alkyl group to the DNA molecule. This can result in DNA cross-links and strand breaks, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by Ifosfamide. Ifosfamide and its metabolites, including this compound, are involved in the process of DNA alkylation, which can lead to DNA damage and cell death . This is particularly effective against rapidly dividing cells, such as cancer cells.
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Ifosfamide. Ifosfamide is administered intravenously and requires metabolic activation in the liver. The metabolites, including this compound, are then distributed throughout the body . Renal recovery of Ifosfamide and its metabolites is minor, with only a small percentage of the administered dose excreted unchanged or as dechloroethylated metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells. This is due to the alkylating action of the compound, which can lead to DNA cross-links and strand breaks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the metabolic activation of Ifosfamide and its metabolites, including this compound, can be influenced by the function of the liver and the activity of the cytochrome P450 system . Additionally, the distribution of Ifosfamide and its metabolites between plasma and erythrocytes can be influenced by factors such as blood pH and temperature .
生化学分析
Biochemical Properties
2-Dechloroethylifosfamide can be biosynthesized from Ifosfamide through the action of cytochrome P450 enzymes . It interacts with these enzymes in the metabolic process, leading to its formation .
Cellular Effects
The cellular effects of this compound are closely related to its parent compound, Ifosfamide. The production of this compound metabolites leads to equimolar amounts of chloroacetaldehyde, which is thought to be responsible for the nephrotoxic and neurotoxic adverse-effects associated with Ifosfamide . Therefore, elevated levels of this compound lead to an increased risk for nephrotoxicity .
Molecular Mechanism
The molecular mechanism of this compound is also tied to its parent compound, Ifosfamide. Ifosfamide requires metabolic activation, mediated by cytochrome P450 enzymes, to exert cytotoxic activity . A second metabolic pathway produces the cytostatically inactive metabolites this compound and 3-Dechloroethylifosfamide .
Metabolic Pathways
This compound is involved in the metabolic pathways of Ifosfamide, an antitumor, alkylating drug. It is biosynthesized from Ifosfamide through the action of cytochrome P450 enzymes .
Transport and Distribution
The distribution of this compound and its parent compound, Ifosfamide, between plasma and erythrocytes has been examined both in vitro and in vivo . The distribution equilibrium between erythrocytes and plasma was obtained quickly after drug addition .
特性
IUPAC Name |
3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGLJLJCDSTWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909417 | |
Record name | 2-Dechloroethylifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53459-55-5, 105308-45-0 | |
Record name | Dechloroethylifosfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53459-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dechloroethylifosfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105308450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dechloroethylifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DECHLOROETHYLIFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIB78D4DQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Dechloroethylifosfamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How are dechloroethylifosfamides formed?
A1: Dechloroethylifosfamides are formed through the N-dechloroethylation of Ifosfamide, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. [, ] This process represents a deactivation pathway for Ifosfamide, competing with its activation to the cytotoxic metabolite, ifosforamide mustard. [, ]
Q2: Is there a difference in the metabolism of the two enantiomers of ifosfamide?
A2: Yes, studies show enantioselective metabolism of Ifosfamide. The (S)-enantiomer of Ifosfamide preferentially generates more DCEIF metabolites compared to the (R)-enantiomer. This has been observed in the liver [], kidney [], and in porcine renal cell lines. []
Q3: Does the route of Ifosfamide administration (oral vs. intravenous) affect DCEIF formation?
A3: Research indicates that the route of administration does not significantly alter the metabolic pattern of Ifosfamide, suggesting similar DCEIF formation regardless of whether Ifosfamide is administered orally or intravenously. []
Q4: Does the duration of Ifosfamide infusion affect DCEIF levels?
A4: Yes, longer infusion durations of Ifosfamide are associated with increased exposure to 3-dechloroethylifosfamide compared to shorter durations. Interestingly, long infusion durations also lead to a slower rate of ifosfamide metabolism autoinduction. []
Q5: Are there significant differences in DCEIF concentrations between plasma and red blood cells?
A5: Ifosfamide and its metabolites with intact ring systems, including DCEIFs, exhibit a partitioning factor of 1 to 2, indicating a slight preference for red blood cells over plasma. This suggests a role for erythrocytes in the distribution and potential delivery of these metabolites. []
Q6: Can DCEIFs be detected in urine, and if so, what does this indicate?
A6: Yes, DCEIFs can be detected in urine, indicating their elimination from the body via renal excretion. The detection of DCEIFs in urine, along with other Ifosfamide metabolites like isophosphoramide mustard, suggests that the kidneys might play a role in Ifosfamide metabolism. [, ]
Q7: What is the significance of detecting both 2-DCEIF and 3-DCEIF?
A7: The detection of both 2-DCEIF and 3-DCEIF provides insights into the specific pathways of Ifosfamide metabolism. The ratio of these metabolites could potentially serve as a marker for individual variations in CYP enzyme activity or underlying genetic differences. []
Q8: How do phenobarbital treatments affect DCEIF levels?
A8: Phenobarbital, a CYP enzyme inducer, significantly impacts Ifosfamide metabolism in rats. It decreases the overall exposure to Ifosfamide and increases the production of metabolites, including a significant reversal in the ratio of (R)- and (S)-3-DCEIF. This further supports the role of different CYP enzymes or distinct stereochemical selectivity in Ifosfamide metabolism. []
Q9: Are dechloroethylifosfamides themselves toxic?
A9: While DCEIFs are not directly cytotoxic like isophosphoramide mustard, they are byproducts of chloroacetaldehyde (CAA) formation, a significant contributor to Ifosfamide-induced nephrotoxicity. [] This suggests a potential indirect role of DCEIFs in Ifosfamide toxicity.
Q10: How does glutathione depletion affect Ifosfamide toxicity in relation to DCEIF?
A10: In vitro studies using renal tubule cells showed that glutathione depletion significantly increased Ifosfamide-induced cellular damage. This suggests that glutathione plays a crucial role in protecting renal cells from the toxic effects of Ifosfamide metabolites, likely including CAA generated during DCEIF formation. []
Q11: Can genetic variations influence DCEIF levels and their impact on toxicity?
A11: Polymorphisms in genes encoding glutathione S-transferases, particularly GSTP1, have been linked to variations in DCEIF levels and Ifosfamide-induced nephrotoxicity in children. Patients with specific GSTP1 polymorphisms showed increased 3-DCEIF excretion and a higher risk of kidney damage. []
Q12: What analytical methods are used to study DCEIFs?
A13: Several analytical techniques are employed for the detection and quantification of DCEIFs. These include gas chromatography (GC) coupled with various detectors such as nitrogen-phosphorus detection (NPD) [], mass spectrometry (MS) [, , , ], and tandem mass spectrometry (MS/MS) []. Other methods include high-performance liquid chromatography (HPLC) [, ] and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q13: What are the advantages and limitations of different analytical methods for DCEIFs?
A14: GC-NPD offers high sensitivity and a wide detection range for DCEIF analysis but may require derivatization of the analytes. [] GC-MS and GC-MS/MS provide high selectivity and sensitivity, enabling the identification and quantification of DCEIFs in complex biological matrices. [, , , ] HPLC methods can be used to simultaneously analyze Ifosfamide and its metabolites, including DCEIFs, but may have lower sensitivity compared to GC-MS. [, ] NMR spectroscopy, particularly 31P NMR, allows direct analysis of urine samples without derivatization or extraction, enabling simultaneous detection and quantification of various phosphorated metabolites, including DCEIFs. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。